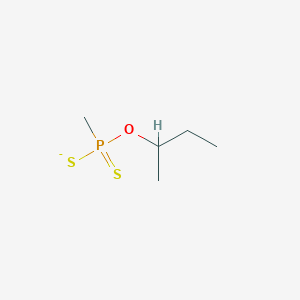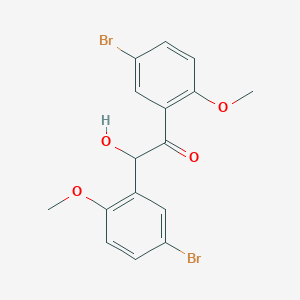
Methyl 2-(hexa-2,4-diyn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hexa-2,4-diyn-1-yl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hexa-2,4-diyn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(hexa-2,4-diyn-1-yl)benzoate typically involves the esterification of 2-(hexa-2,4-diyn-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne moieties, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the compound can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or other substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(hexa-2,4-diyn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive alkyne groups.
Mecanismo De Acción
The mechanism of action of Methyl 2-(hexa-2,4-diyn-1-yl)benzoate involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific pathways. The presence of reactive alkyne groups allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby exerting its effects.
Comparación Con Compuestos Similares
- Methyl 2-(hex-1-yn-1-yl)benzoate
- Methyl 2-(hexa-1,3-diyn-1-yl)benzoate
- Methyl 2-(hexa-2,4-dien-1-yl)benzoate
Comparison: Methyl 2-(hexa-2,4-diyn-1-yl)benzoate is unique due to the presence of two triple bonds in its structure, which imparts distinct reactivity compared to similar compounds with single or double bonds. This unique feature makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or advanced materials.
Propiedades
Número CAS |
92632-14-9 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
methyl 2-hexa-2,4-diynylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,9H2,1-2H3 |
Clave InChI |
CFAVBZLDDRDITG-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CCC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


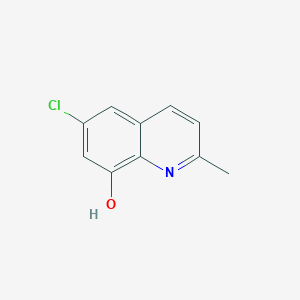

![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
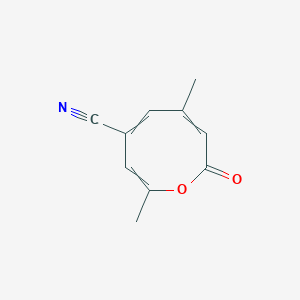

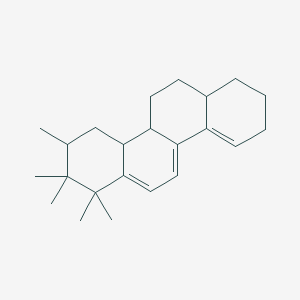
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

